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Compound of Interest

Compound Name:
4-Isocyanato-4-(thiophen-2-

yl)oxane

Cat. No.: B1614128 Get Quote

Disclaimer: No experimental data for the compound "4-Isocyanato-4-(thiophen-2-yl)oxane"

has been found in published scientific literature. This guide presents a realistic, albeit

hypothetical, spectroscopic dataset based on the compound's structure derived from its IUPAC

name. The experimental protocols described are standardized methodologies for the

characterization of novel small molecules.

Introduction
This document provides a comprehensive technical overview of the expected spectroscopic

data for the novel compound 4-Isocyanato-4-(thiophen-2-yl)oxane. The target audience for

this guide includes researchers, chemists, and professionals in the field of drug development

who are engaged in the synthesis and characterization of new chemical entities. The data

herein is structured to facilitate a clear understanding of the compound's key structural features

as identified through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass

spectrometry (MS).

Compound Structure:

IUPAC Name: 4-Isocyanato-4-(thiophen-2-yl)oxane

Molecular Formula: C₉H₉NO₂S

Molecular Weight: 195.24 g/mol
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Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Isocyanato-4-
(thiophen-2-yl)oxane. These predictions are derived from established principles of

spectroscopy and data from analogous structural motifs.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong, sharp absorption band for the isocyanate

group.

Predicted Frequency

(cm⁻¹)
Intensity Vibration Type Functional Group

2280 - 2250 Strong, Sharp Asymmetric Stretch
-N=C=O (Isocyanate)

[1][2][3]

3100 - 3000 Medium C-H Stretch Aromatic (Thiophene)

2960 - 2850 Medium C-H Stretch Aliphatic (Oxane Ring)

1450 - 1400 Medium C=C Stretch Aromatic (Thiophene)

1100 - 1050 Strong C-O-C Stretch Ether (Oxane Ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1 ¹H NMR Spectroscopy (Predicted for CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the thiophene and oxane

ring protons.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 7.40 dd 1H Thiophene H₅

~ 7.10 dd 1H Thiophene H₃

~ 7.00 dd 1H Thiophene H₄

~ 4.0 - 3.8 m 4H
Oxane -OCH₂- (H₂,

H₆)

~ 2.4 - 2.2 m 4H
Oxane -CCH₂- (H₃,

H₅)

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of

doublets

2.2.2 ¹³C NMR Spectroscopy (Predicted for CDCl₃, 100 MHz)

The carbon NMR spectrum will be characterized by signals from the isocyanate, the quaternary

carbon, and the carbons of the two heterocyclic rings.

Chemical Shift (δ, ppm) Assignment

~ 145.0 Thiophene C₂ (quaternary)[4][5][6]

~ 127.5 Thiophene C₅[6][7][8]

~ 126.0 Thiophene C₃[6][7][8]

~ 125.0 Thiophene C₄[6][7][8]

~ 124.0 Isocyanate (-NCO)

~ 70.0
C₄ (quaternary, attached to NCO and

Thiophene)

~ 65.0 Oxane C₂, C₆ (-OCH₂)

~ 35.0 Oxane C₃, C₅ (-CH₂)
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Mass Spectrometry (MS)
Mass spectrometry data is used to confirm the molecular weight and can provide structural

information through fragmentation patterns.

m/z Value Assignment Notes

195.0354 [M]⁺

Calculated exact mass for

C₉H₉NO₂S⁺. This would be the

molecular ion peak.

153 [M - NCO]⁺ Loss of the isocyanate group.

111 [Thiophen-C-NCO]⁺

Fragment containing the

thiophene and isocyanate

groups.

84 [C₅H₈O]⁺
Fragment corresponding to the

oxane ring after cleavage.

83 [C₄H₃S]⁺ Thiophenyl cation.

Experimental Protocols
The following are standard operating procedures for the acquisition of spectroscopic data for

novel organic compounds.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for liquid samples,

a thin film is prepared between two KBr plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean ATR crystal or KBr plates is collected.

The sample spectrum is then recorded.
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The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

An average of 16 to 32 scans is typically used to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The magnetic field is shimmed to ensure homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay

(FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal.

Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected

to produce the final NMR spectrum. Chemical shifts are referenced to the residual solvent

peak or TMS.

Mass Spectrometry (MS) Protocol
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.
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Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an

Electrospray Ionization (ESI) source is commonly used for polar molecules.

Data Acquisition:

The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺

or the molecular ion [M]⁺.

Data is acquired over a mass-to-charge (m/z) range appropriate for the expected

molecular weight (e.g., m/z 50-500).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and determine its exact mass. The isotopic pattern is checked to confirm the elemental

composition (especially the presence of sulfur).

Visualization of Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent

characterization of a novel compound like 4-Isocyanato-4-(thiophen-2-yl)oxane.

Synthesis Stage Purification & Isolation

Spectroscopic Analysis

Precursors
(e.g., 4-amino-4-(thiophen-2-yl)oxane)

Chemical Reaction
(e.g., Phosgenation) Crude Product Purification

(e.g., Column Chromatography) Pure Compound

FTIR

NMR (1H, 13C)

HRMS

Data Interpretation
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Caption: General workflow for synthesis, purification, and spectroscopic analysis.

Spectroscopic Data Interpretation Logic
This diagram shows the logical connection between the structural components of the molecule

and the expected signals in different spectroscopic techniques.

Molecular Structure Fragments

Expected Spectroscopic Signals

Isocyanate (-NCO)

IR: ~2270 cm⁻¹ MS: m/z = 195.0354
(Molecular Ion)

Thiophene Ring

¹H NMR: ~7.0-7.4 ppm
¹³C NMR: ~125-145 ppm

Oxane Ring

¹H NMR: ~2.2-4.0 ppm
¹³C NMR: ~35, 65 ppm

Quaternary Carbon (C4)

¹³C NMR: ~70 ppm
(No ¹H signal)

Click to download full resolution via product page

Caption: Mapping molecular fragments to their expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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